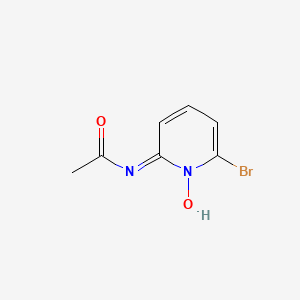

N-(6-bromo-1-oxido-2-pyridinyl)acetamide

Description

Contextualization within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are mainstays of modern chemical research due to their prevalence in biologically active molecules and functional materials. Pyridine (B92270) N-oxides, such as the core of N-(6-bromo-1-oxido-2-pyridinyl)acetamide, are a particularly versatile class of heterocyclic compounds. They serve as important synthetic intermediates because they are more reactive to both electrophilic and nucleophilic reagents than their parent pyridines. semanticscholar.orgresearchgate.net This enhanced reactivity allows for a wide range of chemical transformations, making them valuable building blocks for more complex molecules. semanticscholar.org The study of substituted pyridines and their N-oxides is a dynamic area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential applications. semanticscholar.orgresearchgate.net

Significance of Pyridine N-Oxide and Acetamide (B32628) Functional Groups in Medicinal and Synthetic Chemistry

The two key functional groups in this compound, the pyridine N-oxide and the acetamide moieties, each contribute significantly to its chemical properties and potential applications.

Pyridine N-Oxide: The N-oxide group fundamentally alters the electronic properties of the pyridine ring. The N+–O– bond is highly polar and can form strong hydrogen bonds, which can influence a molecule's solubility and its ability to interact with biological targets. acs.orgnih.gov This group can increase water solubility and decrease membrane permeability, properties that are often desirable in drug design. acs.orgnih.gov In synthetic chemistry, the N-oxide group activates the pyridine ring for various substitution reactions and can later be removed if desired. wikipedia.org

Acetamide: The acetamide group (CH3CONH-) is a common feature in many pharmaceuticals and biologically active compounds. patsnap.comnih.gov Acetamides can participate in hydrogen bonding and their derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents. ontosight.aiarchivepp.com In drug design, the acetamide moiety can be modified to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. archivepp.com

The combination of these two functional groups, along with the presence of a bromine atom which can also influence reactivity and biological activity, makes this compound a molecule with considerable potential for further investigation.

Overview of Research Disciplines Intersecting with this compound Studies

The unique structural features of this compound place it at the intersection of several key research disciplines:

Medicinal Chemistry: The presence of the pyridine N-oxide and acetamide groups, both of which are found in numerous approved drugs, makes this compound and its analogues of interest for the discovery of new therapeutic agents. nih.govnih.gov Research in this area would focus on synthesizing and evaluating derivatives for various biological activities.

Synthetic Organic Chemistry: The development of efficient and selective methods for the synthesis and functionalization of substituted pyridine N-oxides is an active area of research. semanticscholar.orgresearchgate.net this compound can serve as a model compound for exploring new synthetic transformations.

Materials Science: Heterocyclic compounds are increasingly being investigated for their potential use in the development of new materials with specific electronic or optical properties. The polar nature of the pyridine N-oxide group could be exploited in the design of novel functional materials.

Scope and Objectives of Current and Future Academic Investigations

While specific, in-depth research on this compound itself appears to be limited, the broader context of research on related compounds suggests several avenues for current and future investigations:

Synthesis and Characterization: The development of novel and efficient synthetic routes to this compound and its derivatives is a primary objective. This would involve the exploration of different starting materials and reaction conditions to optimize yield and purity.

Biological Evaluation: A key objective would be to screen this compound and its analogues for a wide range of biological activities. Given the properties of its functional groups, it could be investigated for anticancer, anti-inflammatory, or antimicrobial properties. For instance, a bromo-substituted pyridyl acetamide N-oxide has shown promise as an inhibitor of farnesyl protein transferase, an important target in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can investigate how changes in the molecule affect its biological activity. This can provide valuable insights for the design of more potent and selective compounds.

Computational Modeling: Theoretical studies can be employed to predict the compound's properties, its potential interactions with biological targets, and to guide the design of new derivatives with improved characteristics.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

N-(6-bromo-1-hydroxypyridin-2-ylidene)acetamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |

InChI Key |

YANKKQIMIPWLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1C=CC=C(N1O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of N-(6-bromo-1-oxido-2-pyridinyl)acetamide

The synthesis of this compound can be approached through a multi-step process that strategically introduces the bromo, N-oxide, and acetamide (B32628) functionalities onto the pyridine (B92270) core. The sequence of these steps can be varied to optimize yield and purity, with two primary plausible routes being:

Route A: Bromination of a 2-aminopyridine (B139424) precursor, followed by N-oxidation, and finally acetylation of the amino group.

Route B: Acetylation of a 2-aminopyridine precursor, followed by bromination, and then N-oxidation.

Each of these synthetic strategies relies on a foundation of well-established reactions in heterocyclic chemistry.

The introduction of a bromine atom at the C6 position of a 2-substituted pyridine ring is a critical step in the synthesis of this compound. A common precursor for this transformation is 2-aminopyridine. The direct bromination of 2-aminopyridine can be achieved through diazotization-bromination, a method known as the Craig technique. google.com This process involves the reaction of 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite. google.com The resulting diazonium salt is subsequently converted to 2-bromo-6-aminopyridine, although the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine is more commonly documented. google.com

Alternatively, direct bromination of the pyridine N-oxide ring can be a highly regioselective process. For instance, the bromination of fused pyridine N-oxides has been achieved with high regioselectivity at the C2 position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.com Another method for the regioselective bromination of pyridine N-oxide derivatives utilizes oxalyl bromide in dichloromethane (B109758) at 0 °C. researchgate.net These methods highlight the ability to control the position of bromination on the pyridine N-oxide scaffold, which is crucial for the synthesis of the target compound.

The N-oxidation of the pyridine ring is a key transformation that influences the electronic properties and reactivity of the molecule. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality can be introduced at various stages of the synthesis.

For instance, a plausible route involves the N-oxidation of a pre-functionalized pyridine, such as 2-amino-6-bromopyridine (B113427). The presence of the amino and bromo substituents on the pyridine ring will influence the rate and efficiency of the N-oxidation reaction. A documented example of a similar transformation is the N-oxidation of 6-bromo-N-(pyridin-2-yl)pyridin-2-amine using hydrogen peroxide in acetic acid under reflux conditions. nih.gov This demonstrates the feasibility of N-oxidizing a pyridine ring that already contains a bromine atom at the 6-position. The N-oxide group can also activate the pyridine ring for certain nucleophilic substitution reactions. arkat-usa.org

The final step in the synthesis of this compound, if following Route A, is the formation of the acetamide bond. This is typically achieved through the acylation of the amino group of a 2-amino-6-bromopyridine N-oxide intermediate. Common acetylating agents for this transformation include acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

While the direct acetylation of 2-amino-6-bromopyridine N-oxide is not explicitly detailed in the provided search results, the synthesis of structurally similar compounds provides a strong precedent. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) using acetic anhydride. mdpi.com This suggests that a similar approach would be effective for the acetylation of the 2-amino-6-bromopyridine N-oxide intermediate. The reaction of 2-amino-3-ethoxycarbonyl-5-(4-pyridyl)pyridine N-oxide with ethylmalonyl chloride to form the corresponding acetamidopyridine N-oxide further supports the viability of this synthetic step. arkat-usa.org

Precursors and Intermediate Compounds in the Synthesis of this compound and its Analogs

The synthesis of this compound relies on the availability of key precursors and the formation of specific intermediates.

| Compound Name | Role in Synthesis | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Aminopyridine | Starting Material | 504-29-0 | C₅H₆N₂ | 94.12 |

| 2-Amino-6-bromopyridine | Key Precursor | 19798-81-3 | C₅H₅BrN₂ | 173.01 |

| 2-Amino-6-bromopyridine N-oxide | Key Intermediate | Not Available | C₅H₅BrN₂O | 189.01 |

| N-(6-bromo-2-pyridinyl)acetamide | Key Intermediate | Not Available | C₇H₇BrN₂O | 231.05 |

The primary starting material for a plausible synthetic route is 2-aminopyridine. Bromination of 2-aminopyridine leads to the key precursor, 2-amino-6-bromopyridine, which is commercially available. sigmaaldrich.comtcichemicals.com Subsequent N-oxidation of this precursor would yield the key intermediate, 2-amino-6-bromopyridine N-oxide. Alternatively, acetylation of 2-amino-6-bromopyridine would produce N-(6-bromo-2-pyridinyl)acetamide, another key intermediate in an alternative synthetic pathway.

Post-Synthetic Derivatization and Functionalization Reactions

The presence of a bromine atom on the pyridine ring of this compound opens up possibilities for a variety of post-synthetic modifications, allowing for the introduction of diverse functional groups and the synthesis of a library of related compounds.

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine derivative with an organoboron compound, such as a boronic acid or boronic ester. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net The N-oxide moiety can act as a directing group in some Suzuki-Miyaura coupling reactions. sci-hub.se The successful Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids demonstrates the feasibility of this reaction on a similar substrate. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orgatlanchimpharma.com This method is a versatile tool for the synthesis of a wide range of arylamines. The Buchwald-Hartwig amination has been successfully applied to 2-bromopyridines, providing an efficient route to various secondary and tertiary aminopyridines. researchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

These cross-coupling reactions provide a powerful platform for the diversification of the this compound scaffold, enabling the synthesis of a wide array of analogs with potentially interesting chemical and biological properties.

Modifications of the Acetamide Moiety

The acetamide group, -NHC(O)CH₃, in this compound serves as a versatile handle for introducing structural diversity. While specific literature on this exact compound is sparse, established organic chemistry principles allow for the extrapolation of several potential transformations. These modifications are crucial for structure-activity relationship (SAR) studies and the development of new analogues.

One of the most fundamental transformations is the hydrolysis of the amide bond. Under acidic or basic conditions, the acetamide can be cleaved to yield the corresponding primary amine, 2-amino-6-bromopyridine-1-oxide. This amine is a valuable intermediate, opening the door to a wide array of subsequent functionalizations, such as diazotization or reaction with various electrophiles. archivepp.com

The amide nitrogen itself can also be a site for modification. N-alkylation or N-acylation can be achieved, although these reactions can be challenging on such an electron-deficient ring system and may require strong bases to deprotonate the amide first.

Furthermore, the carbonyl group of the acetamide can be targeted. Reduction of the amide to an ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a feasible transformation. Alternatively, the carbonyl can be converted to a thioamide using reagents like Lawesson's reagent, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

These potential modifications highlight the acetamide moiety as a key site for derivatization to modulate the compound's physicochemical properties.

Table 1: Potential Modifications of the Acetamide Moiety

| Transformation | Reagents and Conditions | Potential Product |

| Hydrolysis | Aq. HCl or Aq. NaOH, heat | 2-amino-6-bromopyridine-1-oxide |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | N-ethyl-(6-bromo-1-oxido-2-pyridinyl)amine |

| Thionation | Lawesson's reagent, Toluene, heat | N-(6-bromo-1-oxido-2-pyridinyl)ethanethioamide |

| N-Alkylation | 1. NaH; 2. RX (e.g., CH₃I) | N-methyl-N-(6-bromo-1-oxido-2-pyridinyl)acetamide |

Chemical Reactivity and Stability of the Pyridine N-Oxide Functionality

The pyridine N-oxide group profoundly influences the chemical reactivity of the aromatic ring. Compared to the parent pyridine, the N-oxide is a much weaker base. scripps.edu The N-O bond introduces a significant dipole moment and alters the electronic distribution within the ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu

Deoxygenation: The N-oxide can be readily deoxygenated to the corresponding pyridine, N-(6-bromo-2-pyridinyl)acetamide. This is a common strategy in pyridine chemistry, where the N-oxide is used to direct substitutions and is then removed. Typical reagents for this transformation include trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), or catalytic hydrogenation.

Electrophilic Substitution: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position (para to the nitrogen). The existing substituents at the 2- and 6-positions, however, sterically hinder and electronically influence this reactivity. Nitration or further halogenation would likely occur at the C4 position, if conditions are carefully controlled to avoid reaction at other sites.

Nucleophilic Substitution: The pyridine N-oxide ring can be made highly electrophilic and susceptible to nucleophilic attack. Activation of the N-oxide oxygen with reagents like acetic anhydride or phosphorus oxychloride (POCl₃) facilitates the addition of nucleophiles. wikipedia.org For instance, treatment with POCl₃ can lead to chlorination at the 2- or 4-positions, followed by deoxygenation. wikipedia.org Given the existing substitution pattern of this compound, such reactions would need to be carefully considered for regioselectivity.

The stability of the N-oxide is generally good under neutral conditions, but it can be sensitive to strong acids, bases, and reducing environments. jubilantingrevia.com

Table 2: Characteristic Reactions of the Pyridine N-Oxide Functionality

| Reaction Type | Reagents and Conditions | General Outcome |

| Deoxygenation | PCl₃ or PPh₃, heat | Removal of the N-oxide oxygen |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Substitution at the C4-position |

| Nucleophilic Chlorination | POCl₃, heat | Chlorination at C4 (or C2) and deoxygenation |

| Boekelheide Rearrangement | Acetic Anhydride (Ac₂O), heat | Rearrangement if a methyl group is at C2 |

Development of Stereoselective Synthetic Routes for Chiral Analogues

The development of chiral analogues of this compound introduces the possibility of stereospecific interactions with biological targets. While no specific stereoselective syntheses for this compound are documented, established methodologies can be proposed for the creation of such analogues. nih.gov

One primary strategy involves the modification of the acetamide side chain with a chiral auxiliary or its replacement with a chiral acyl group. For example, reacting the precursor amine (2-amino-6-bromopyridine-1-oxide) with a chiral carboxylic acid or its derivative would produce a pair of diastereomers that could potentially be separated by chromatography or crystallization.

A more sophisticated approach involves asymmetric synthesis. This could entail the enantioselective addition of a nucleophile to a related pyridine derivative, catalyzed by a chiral metal complex or an organocatalyst. For instance, a chiral analogue could be synthesized via the highly enantioselective addition of a nucleophile to an imine derived from the parent amine, using chiral catalysts to control the stereochemical outcome. nih.gov

Another potential route is the kinetic resolution of a racemic intermediate. This would involve reacting a racemic precursor with a chiral reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically-enriched starting material or the diastereomeric products.

These strategies represent viable, albeit challenging, pathways to access optically pure chiral analogues of this compound, which would be invaluable for advanced pharmacological studies. nih.gov

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Example Approach |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Acylation of 2-amino-6-bromopyridine-1-oxide with a chiral acylating agent, followed by diastereomer separation. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective reduction of a precursor ketone or imine using a chiral catalyst (e.g., Noyori-type hydrogenation). |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst. | Enantioselective enzymatic hydrolysis of a racemic ester derivative of a related intermediate. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

No experimental data were found for the high-resolution spectroscopic analysis of N-(6-bromo-1-oxido-2-pyridinyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Detailed ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities that would be crucial for the structural elucidation of this compound, are not available in the public domain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific mass spectrometry or high-resolution mass spectrometry data to confirm the molecular formula (C₇H₇BrN₂O₂) of this compound could not be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No published IR or UV-Vis spectra for this compound are available. Such data would provide information on the functional groups present and the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, information regarding its solid-state structure remains undetermined.

Crystal System, Space Group, and Unit Cell Parameters

As no crystallographic data has been reported, the crystal system, space group, and unit cell parameters for this compound are unknown.

Analysis of Molecular Conformation and Dihedral Angles within the Asymmetric Unit

Without a crystal structure determination, the molecular conformation, including bond angles, bond lengths, and dihedral angles within the asymmetric unit of this compound, cannot be analyzed.

Elucidation of Intermolecular Interactions

No specific data is available for this compound.

Conformational Polymorphism and Crystallographically Independent Molecules

No specific data is available for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These studies provide insights into the distribution of electrons and the nature of chemical bonds.

DFT is a computational method used to investigate the electronic structure of many-body systems. For N-(6-bromo-1-oxido-2-pyridinyl)acetamide, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms and calculation of its vibrational frequencies.

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A data table presenting these energy values would be a standard component of such an analysis.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal the strength and nature of intramolecular hydrogen bonds and other stabilizing interactions. The results are often summarized in tables showing the key donor-acceptor interactions and their stabilization energies.

QTAIM is a method used to analyze the electron density to define atoms and the bonds between them. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify critical points in the electron density that correspond to bonds and rings.

Molecular Modeling and Simulation Approaches

These approaches are used to study the dynamic behavior and conformational preferences of molecules.

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A potential energy surface would map the energy of the molecule as a function of its geometry, helping to identify the most stable conformers.

Without access to published research that has performed these specific computational investigations on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Molecular Dynamics Simulations for Dynamic Behavior

There are currently no published molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior of this compound. Such simulations would be valuable for understanding the conformational flexibility of the molecule, its interactions with solvent molecules, and the stability of its various rotamers over time. This information is crucial for a comprehensive understanding of its potential biological activity and for designing more effective derivatives.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

A search of the available literature did not yield any structure-activity relationship (SAR) studies that specifically include this compound. SAR studies are essential for identifying the chemical moieties responsible for a compound's biological activity and for guiding the synthesis of new, more potent analogs. The absence of such studies for this compound limits the rational design of related molecules with potentially improved therapeutic properties.

Virtual Screening and Molecular Docking Studies for Target Interaction Prediction

There is no information available from virtual screening or molecular docking studies that have included this compound to predict its potential biological targets. These computational techniques are instrumental in the early stages of drug discovery for identifying potential protein targets and for predicting the binding affinity and mode of interaction of a ligand.

Ligand-Protein Interaction Prediction (e.g., LasR protein)

Specific molecular docking or other computational studies predicting the interaction of this compound with the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa, have not been reported. While the LasR protein is a well-established target for the development of novel antibacterial agents, and computational methods are frequently used to identify potential inhibitors, this compound has not been featured in these investigations.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Antimicrobial Activity Investigations (In Vitro)

The investigation into the antimicrobial properties of chemical compounds is a critical area of research, given the rise of drug-resistant pathogens. The following sections detail the evaluation of N-(6-bromo-1-oxido-2-pyridinyl)acetamide against various microbial strains.

Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus)

Evaluation Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Gram-negative bacteria present a formidable challenge due to their complex outer membrane, which can restrict the entry of antimicrobial agents. Several studies on various acetamide (B32628) derivatives have reported activity against Gram-negative species such as Escherichia coli and Klebsiella pneumoniae nih.govresearchgate.net. For instance, certain novel acetamides have been assessed for their in vitro antibacterial activity against E. coli nih.gov. However, specific data from in vitro studies on the activity of this compound against these or other Gram-negative pathogens has not been found in the available literature.

Assessment Against Fungal Strains (e.g., Aspergillus niger, Candida albicans)

Fungal infections, particularly those caused by opportunistic pathogens like Aspergillus niger and Candida albicans, are a growing concern, especially in immunocompromised individuals. While some acetamide derivatives have demonstrated antifungal properties, specific research detailing the assessment of this compound against these particular fungal strains is not currently available. General reviews on antifungal agents highlight the ongoing need for new compounds to combat infections caused by Candida albicans and Aspergillus niger ijbpsa.comijbpsa.com.

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a crucial quantitative measure of a compound's antimicrobial potency. Despite the importance of this metric, specific MIC values for this compound against any bacterial or fungal strains have not been reported in the reviewed scientific literature. For context, studies on other acetamide derivatives have reported MIC values against various microbes, but this information cannot be extrapolated to the specific compound of interest.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | e.g., ATCC 25923 | Data not available |

| Bacillus cereus | e.g., ATCC 14579 | Data not available |

| Escherichia coli | e.g., ATCC 25922 | Data not available |

| Klebsiella pneumoniae | e.g., ATCC 13883 | Data not available |

| Pseudomonas aeruginosa | e.g., ATCC 27853 | Data not available |

| Aspergillus niger | e.g., ATCC 16404 | Data not available |

Mechanistic Investigations of Antimicrobial Effects (where reported)

Understanding the mechanism through which a compound exerts its antimicrobial effect is vital for its development as a drug. For some antimicrobial agents, this can involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis nih.gov. At present, there are no reported mechanistic investigations into the antimicrobial effects of this compound.

Anticancer Activity Studies (In Vitro)

The search for novel anticancer agents is a cornerstone of modern pharmaceutical research. Pyridine (B92270) and acetamide moieties are present in a number of compounds with demonstrated anticancer activity mdpi.comnih.gov. However, a review of the available scientific literature reveals a lack of specific in vitro studies on the anticancer activity of this compound. While research on other pyridine-containing compounds, such as certain pyridine-ureas, has shown promising anti-proliferative effects against various cancer cell lines, these findings are not directly applicable to the compound mdpi.com.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity Metric (e.g., IC₅₀) |

|---|

Screening against Diverse Human Cancer Cell Lines

A thorough review of published research literature did not yield any studies that have reported the screening of this compound against any human cancer cell lines. Consequently, there is no data available on its potential cytotoxic or anti-proliferative effects in this context. As no data is available, a data table of findings cannot be presented.

Exploration of Potential Molecular Targets Involved in Anticancer Mechanisms (e.g., MRCK for related compounds)

There is no available research that investigates the molecular targets of this compound in the context of anticancer mechanisms. Specifically, no studies have been found that explore its potential interaction with targets such as myotonic dystrophy kinase-related CDC42-binding kinase (MRCK) or any other cellular kinases or proteins involved in cancer progression.

Quorum Sensing Inhibition (QSI) Research

Scientific literature lacks any studies focused on the quorum sensing inhibition properties of this compound.

Inhibition of Bacterial Quorum Sensing Systems (e.g., Pseudomonas aeruginosa LasR protein)

No research has been published detailing the evaluation of this compound as an inhibitor of bacterial quorum sensing systems. Specifically, there is no data on its activity against the LasR protein in Pseudomonas aeruginosa or any other quorum sensing regulators. Therefore, no data is available for tabular presentation.

Molecular Basis and Specificity of Quorum Sensing Inhibition

In the absence of any primary research on its quorum sensing inhibition activity, the molecular basis and specificity of this compound as a quorum sensing inhibitor remain uninvestigated.

Enzyme Inhibition Studies (In Vitro)

No in vitro studies on the enzyme inhibitory activities of this compound have been found in the public domain.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

A comprehensive search of scientific literature did not uncover any studies that have assessed the inhibitory effect of this compound on HIV-1 Reverse Transcriptase or any other viral enzymes. As a result, there is no data to report on its potential antiviral enzyme inhibitory activity.

Inhibition of Kinases (e.g., Aurora Kinases, Glycogen Synthase Kinase-3α/β)

There is no publicly available data detailing the in vitro inhibitory activity or mechanistic studies of this compound against Aurora kinases or Glycogen Synthase Kinase-3α/β. Scientific studies providing inhibitory concentrations (e.g., IC₅₀ values) or describing the mode of action for this specific compound on these kinases could not be located.

Receptor Binding and Modulation Investigations (e.g., 5-HT7 Receptor)

Potential Applications in Advanced Chemical Research

Role as Synthetic Intermediates for Complex Molecular Architectures

Pyridine (B92270) N-oxides are well-established as versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions. wikipedia.org This reactivity allows for the introduction of a variety of functional groups, making N-(6-bromo-1-oxido-2-pyridinyl)acetamide a promising starting material for the construction of intricate molecular structures. The bromo and acetamido groups can be further modified or used to direct subsequent reactions, adding to the compound's synthetic utility. researchgate.net

The development of synthetic receptors capable of selectively binding to biologically relevant molecules is a significant area of research. The structure of this compound provides a scaffold that can be elaborated into more complex, flexible molecular receptors. For instance, the bromo group can be functionalized through cross-coupling reactions to introduce larger aromatic or aliphatic moieties that can participate in host-guest interactions. The acetamido group can also be modified to introduce hydrogen bonding sites or other recognition elements. The pyridine N-oxide itself can act as a hydrogen bond acceptor, contributing to the binding of substrates. The synthesis of sulfamide-based endothelin receptor antagonists has been demonstrated using related bromo-pyrimidine building blocks, highlighting the potential of such halogenated heterocycles in receptor design. acs.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine-based moieties are frequently used in the construction of such assemblies due to their ability to participate in hydrogen bonding, π-stacking, and metal coordination. mdpi.com The N-oxide functionality in this compound can form strong hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions. researchgate.net These properties make it a candidate for the design of self-assembling systems with defined architectures and functions. The interplay of these non-covalent forces can lead to the formation of complex, ordered structures in the solid state and in solution.

Development of Novel Ligands for Catalysis

Chiral pyridine N-oxides have emerged as a valuable class of ligands in asymmetric catalysis. researchgate.netresearchgate.net Their ability to act as powerful electron-pair donors allows them to coordinate with metal centers and influence the stereochemical outcome of a reaction. nih.gov The steric and electronic properties of the pyridine N-oxide can be fine-tuned by the introduction of substituents, making this compound a potential precursor for new chiral ligands.

The development of efficient and selective catalysts for asymmetric synthesis is a major goal in organic chemistry. Chiral ligands derived from pyridine N-oxides have been successfully employed in a variety of metal-catalyzed reactions. rsc.org By modifying this compound to introduce a chiral element, it could be converted into a ligand for transition metals such as palladium, iridium, or nickel. rsc.orgnih.gov Such ligands could find applications in reactions like asymmetric hydrogenations, cross-couplings, and C-H functionalizations, enabling the synthesis of enantiomerically enriched products.

The design of effective chiral ligands requires a deep understanding of the relationship between the ligand's structure and its performance in a catalytic reaction. The rigid framework of the pyridine ring, combined with the stereodirecting influence of the N-oxide group and other substituents, provides a robust platform for ligand design. nih.gov The bromo and acetamido groups on this compound offer handles for the introduction of chirality and for tuning the steric and electronic environment around a coordinated metal center. This tunability is crucial for achieving high levels of stereoselectivity in catalytic transformations. acs.org

Function as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The pyridine N-oxide scaffold is present in a number of biologically active compounds. Recently, fluorescent styryl pyridine-N-oxide probes have been developed for imaging lipid droplets within cells, demonstrating the utility of this chemical class in biological imaging. researchgate.net The unique properties of the N-oxide, such as an increased dipole moment and improved water solubility, are advantageous for the design of probes. researchgate.net The bromo substituent on this compound could serve as a handle for attaching fluorophores or other reporter groups, or it could be involved in specific interactions with biological targets. The acetamido group can also influence the compound's solubility and cell permeability, which are important properties for a chemical probe.

Rational Design and Synthesis of New Chemical Entities with Tuned Bioactivity

The compound this compound represents a versatile scaffold for the rational design and synthesis of new chemical entities (NCEs) with fine-tuned biological activity. In modern drug discovery, rational design is a critical strategy that utilizes the structure of a lead compound to create novel analogues with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com The structural features of this compound, including the pyridine N-oxide core, a strategically placed bromine atom, and an acetamide (B32628) side chain, offer multiple avenues for chemical modification.

The pyridine N-oxide moiety is a crucial component in medicinal chemistry. bohrium.comresearchgate.net Oxidation of the pyridine nitrogen to an N-oxide activates the ring system, influencing its reactivity for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This feature is synthetically advantageous for introducing diverse functional groups. Furthermore, the N-oxide group itself is highly polar and can form strong hydrogen bonds, which can be leveraged to increase the aqueous solubility of a drug candidate and modulate its membrane permeability. semanticscholar.orgacs.org

The bromine atom at the 6-position is a key handle for synthetic elaboration. Halogenated heterocycles are common precursors in cross-coupling reactions. This allows for the bromine to be replaced with a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) through well-established methods like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. Such modifications can profoundly alter the steric and electronic properties of the molecule, enabling the exploration of structure-activity relationships (SAR). For instance, the introduction of a bulky hydrophobic group could enhance binding to a lipophilic pocket in a target protein, while adding a different halogen could modulate the compound's metabolic stability. Research on other bromo-substituted pyridyl acetamide N-oxides has shown that such modifications can lead to improved biological activity and better pharmacokinetic profiles. nih.gov

The N-acetamide group at the 2-position provides another point for diversification. The amide bond can be hydrolyzed to the corresponding 2-aminopyridine (B139424) N-oxide, a valuable pharmacophore in its own right, often considered a safer alternative to aniline (B41778) in drug design due to its reduced oxidation potential. nih.gov This primary amine can then be re-acylated with a diverse library of carboxylic acids to introduce new side chains. This strategy allows for the systematic variation of size, lipophilicity, and hydrogen-bonding capabilities of the substituent at this position. Elucidating the SAR related to N,N-disubstitutions of terminal acetamide groups has proven effective in optimizing the target affinity of other bioactive scaffolds. nih.gov

The rational design process involves a cyclical approach of designing analogues based on structural data or hypotheses, synthesizing these new compounds, and then evaluating their biological activity. The data obtained from these evaluations feed back into the design of the next generation of molecules. By systematically modifying the this compound scaffold at its key positions, researchers can tune the bioactivity to achieve a desired therapeutic profile.

The following interactive table outlines potential modification strategies for the this compound scaffold and the rationale behind them.

| Modification Site | Type of Chemical Modification | Rationale for Tuning Bioactivity |

|---|---|---|

| 6-Bromo Substituent | Suzuki or Stille cross-coupling to introduce aryl or heteroaryl groups. | Explore new binding interactions (e.g., π-stacking), improve target selectivity, and modulate lipophilicity. |

| 6-Bromo Substituent | Sonogashira coupling to introduce alkynyl groups. | Introduce rigid linkers to probe specific regions of a binding site or to attach other functional groups. |

| 6-Bromo Substituent | Buchwald-Hartwig amination to introduce substituted amines. | Introduce hydrogen bond donors/acceptors to enhance target affinity and improve solubility. |

| 2-Acetamide Group | Hydrolysis to the amine, followed by re-acylation with various carboxylic acids. | Systematically vary the size, shape, and polarity of the side chain to optimize interactions with the target protein. nih.gov |

| Pyridine N-Oxide | Deoxygenation to the corresponding pyridine. | Reduce polarity, increase membrane permeability, and alter the electronic properties of the heterocyclic core. researchgate.net |

| Pyridine Ring | Electrophilic substitution at other positions (if regioselectivity can be controlled). | Fine-tune electronic properties and introduce additional points for target interaction or metabolic blocking. |

Future Research Directions and Unexplored Avenues

Integration of in Silico Modeling with Experimental Studies for Compound Optimization

The integration of computational and experimental approaches offers a powerful strategy for accelerating the optimization of lead compounds. For N-(6-bromo-1-oxido-2-pyridinyl)acetamide, in silico modeling can provide valuable insights into its structural and electronic properties, guiding the design of new analogs with enhanced activity and improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed for a series of this compound derivatives to correlate their structural features with their biological activities. tandfonline.comrsc.org These models can help identify key structural motifs responsible for the desired therapeutic effects and guide the synthesis of more potent compounds. For instance, the electronic and steric effects of substituents on the pyridine (B92270) ring can be systematically evaluated to understand their impact on activity. researchgate.netnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can be employed to predict the binding modes of this compound and its analogs within the active sites of various biological targets. tandfonline.comacs.org This information can be used to rationalize observed structure-activity relationships and to design new compounds with improved binding affinities. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complexes and the dynamic behavior of the system over time. acs.org

ADMET Prediction: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening can be used to predict the pharmacokinetic and toxicological properties of this compound and its derivatives at an early stage of the drug discovery process. tandfonline.comauctoresonline.org This can help to prioritize compounds with favorable drug-like properties for further experimental evaluation.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable synthetic methods is crucial for the exploration of the chemical space around this compound. While classical methods for the synthesis of pyridine N-oxides are well-established, there is a continuous need for greener and more atom-economical approaches. arkat-usa.orgorganic-chemistry.orggoogle.com

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a powerful tool for the direct introduction of various functional groups onto the pyridine N-oxide scaffold. bohrium.comresearchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. The application of these methods to this compound could provide access to a diverse library of analogs.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable method for a variety of organic transformations. nih.govacs.org The application of this technology to the synthesis and functionalization of pyridine N-oxides, including this compound, could lead to the development of novel and environmentally friendly synthetic routes. nih.gov

Flow Chemistry: The use of microreactor technology can offer significant advantages for the synthesis of pyridine N-oxides, including improved reaction control, enhanced safety, and higher yields. bme.hu A continuous-flow process for the synthesis of this compound could be developed to enable a safer and more efficient production of this compound. bme.hu

Comprehensive Biological Profiling and Target Validation for Expanded Therapeutic Potential

A comprehensive biological evaluation of this compound is essential to uncover its full therapeutic potential. The pyridine N-oxide moiety is present in a number of drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govrsc.org

Broad-Spectrum Screening: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. High-throughput screening (HTS) technologies can be employed to rapidly assess the activity of the compound against a large number of targets.

Target Identification and Validation: If a promising biological activity is identified, further studies will be required to identify the specific molecular target of the compound. This can be achieved through a variety of techniques, such as affinity chromatography, proteomics, and genetic approaches. Once a target has been identified, it must be validated to ensure that its modulation is responsible for the observed therapeutic effect.

Exploration of Novel Therapeutic Areas: The unique structural features of this compound may confer activity in underexplored therapeutic areas. For example, the N-oxide functionality can act as a bioisostere for other functional groups, potentially leading to novel drug-target interactions. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at a Molecular and Cellular Level

Understanding the mechanism of action of this compound at the molecular and cellular level is crucial for its rational development as a therapeutic agent.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information can be used to optimize the compound's potency and selectivity.

Cell-Based Assays: A variety of cell-based assays can be used to investigate the effects of the compound on cellular processes such as cell proliferation, apoptosis, and signal transduction. nih.gov These studies can provide valuable insights into the compound's mechanism of action and its potential therapeutic effects.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its biological target. nih.gov This information can provide a detailed understanding of the binding interactions and guide the design of more potent and selective inhibitors.

Development of Structure-Based Drug Design Strategies for Enhanced Potency and Selectivity

Once a validated biological target for this compound has been identified and its binding mode elucidated, structure-based drug design (SBDD) strategies can be employed to develop new analogs with improved potency and selectivity. nih.govnih.govmdpi.com

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments for binding to the target protein and then growing or linking these fragments to generate more potent lead compounds.

Lead Optimization: The initial lead compound, this compound, can be systematically modified to improve its binding affinity, selectivity, and pharmacokinetic properties. This process is often guided by computational modeling and structural information.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key interactions between the compound and its target. researchgate.networldscientific.com This model can then be used to search for new compounds with similar properties in virtual libraries.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related pyridine N-oxide derivatives as valuable tools for chemical biology and as starting points for the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-bromo-1-oxido-2-pyridinyl)acetamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves three stages:

Bromination : Introduce bromine at the 6-position of 2-pyridinyl precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

N-Oxidation : Convert the pyridine ring to a pyridine N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to prevent over-oxidation .

Acetylation : React the N-oxide intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

- Critical Conditions : Solvent polarity (e.g., DMF for bromination), reaction time (shorter for oxidation to avoid side products), and stoichiometric ratios (excess acetyl chloride for complete acetylation).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect a singlet for the acetamide methyl group (~2.1 ppm) and deshielded aromatic protons due to bromine and N-oxide effects (7.5–8.5 ppm) .

- <sup>13</sup>C NMR : Peaks at ~170 ppm (amide carbonyl) and 110–150 ppm (pyridine N-oxide carbons) .

- IR : Strong absorption at ~1650 cm<sup>-1</sup> (C=O stretch) and 1250 cm<sup>-1</sup> (N-O stretch) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C7H7BrN2O2, ~247 g/mol) and isotopic pattern consistent with bromine .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 3–10). The N-oxide group enhances solubility in polar solvents compared to non-oxidized analogs .

- Stability : Conduct accelerated degradation studies at 40–60°C and 75% humidity. Monitor via HPLC for decomposition products (e.g., de-brominated or reduced forms) .

Advanced Research Questions

Q. How does the bromine substitution at the 6-position influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Bromine at the 6-position activates the pyridine N-oxide ring for NAS due to electron-withdrawing effects.

- Experimental Design :

React with amines (e.g., morpholine) in DMF at 80°C.

Track reaction progress via TLC and isolate products using column chromatography.

Compare reaction rates with chloro or methyl analogs (slower due to weaker leaving groups) .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The N-oxide group creates a region of high electron density, directing electrophilic attacks to the 4-position .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictory data in reaction optimization, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., de-brominated products from excessive heating) .

- Design of Experiments (DoE) : Vary temperature, solvent, and reagent ratios systematically to isolate optimal conditions. For example, reducing NBS stoichiometry minimizes di-bromination .

Comparative and Mechanistic Questions

Q. How does the biological activity of this compound compare to its chloro or methyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Q. What mechanistic insights explain the compound's interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the N-oxide group and heme iron in CYP3A4. The bromine may sterically hinder binding, reducing metabolism .

- Kinetic Analysis : Measure Km and Vmax via UV-Vis spectroscopy with recombinant enzymes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.